(Z)-3-(2,3-difluorophenyl)prop-2-enoic acid
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Overview
Description
(Z)-3-(2,3-Difluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(2,3-difluorophenyl)prop-2-enoic acid typically involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the difluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nucleophile-substituted products.
Scientific Research Applications
Chemistry: (Z)-3-(2,3-Difluorophenyl)prop-2-enoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3-(4-Chlorophenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Comparison: (Z)-3-(2,3-Difluorophenyl)prop-2-enoic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the (Z)-configuration of the double bond contributes to its specific biological activity and interaction with molecular targets.
Properties
Molecular Formula |
C9H6F2O2 |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(Z)-3-(2,3-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4- |
InChI Key |
NVQHKPLMLCHFSU-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C\C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CC(=O)O |
Origin of Product |
United States |
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